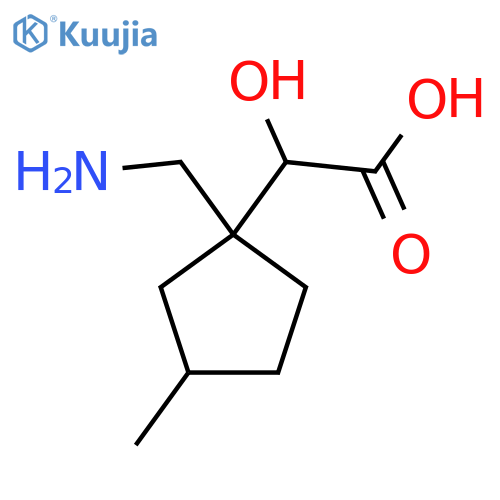Cas no 1558882-89-5 (Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-)

1558882-89-5 structure
商品名:Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-
CAS番号:1558882-89-5
MF:C9H17NO3
メガワット:187.236182928085
CID:5275229
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid
- 2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyaceticacid
- Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-
-
- インチ: 1S/C9H17NO3/c1-6-2-3-9(4-6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)
- InChIKey: OVJUQIJLJAJIBU-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CN)CCC(C)C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 207
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 83.6
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683437-1.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
| Enamine | EN300-683437-10.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
| Enamine | EN300-683437-0.05g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
| Enamine | EN300-683437-2.5g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
| Enamine | EN300-683437-0.5g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
| Enamine | EN300-683437-5.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
| Enamine | EN300-683437-0.25g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
| Enamine | EN300-683437-0.1g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |
1558882-89-5 | 95.0% | 0.1g |
$930.0 | 2025-03-12 |
Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
1558882-89-5 (Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2039-76-1(3-Acetylphenanthrene)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
